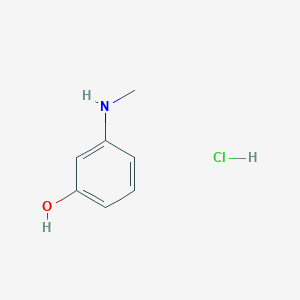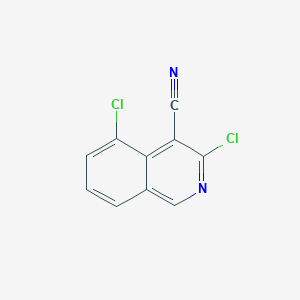
6-bromo-7-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-7-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methyl groups in the quinoline structure can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methylquinolin-2(1H)-one typically involves the bromination of 7-methylquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-7-methylquinolin-2(1H)-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-bromo-7-methylquinolin-2(1H)-one depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-7-methylquinolin-2(1H)-one
- 6-fluoro-7-methylquinolin-2(1H)-one
- 6-iodo-7-methylquinolin-2(1H)-one
Comparison
Compared to its halogenated analogs, 6-bromo-7-methylquinolin-2(1H)-one may exhibit different reactivity and biological activity due to the unique properties of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit significant biological activities
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
6-bromo-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-9-7(5-8(6)11)2-3-10(13)12-9/h2-5H,1H3,(H,12,13) |
Clave InChI |
QGUBXHGQAGOSJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=O)N2)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13673947.png)

![6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673954.png)

![2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13673960.png)

![Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13673973.png)


![6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13674008.png)


![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)

